(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid
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Overview
Description
(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid is a compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of ((2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell proliferation. This inhibition leads to the suppression of cancer cell growth and the enhancement of plant growth.
Biochemical and Physiological Effects
(this compound)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In the brain, it has been reported to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In plants, it enhances photosynthesis and nutrient uptake, leading to improved growth and yield.
Advantages and Limitations for Lab Experiments
One advantage of using ((2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid in lab experiments is its high purity and stability. It can be easily synthesized using a simple method, and its structure can be confirmed using various spectroscopic techniques. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For research include the development of new derivatives and investigation of its potential applications in other fields.
Synthesis Methods
The synthesis of ((2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid involves the reaction of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with ethyl 2-bromo-4-methylpentanoate in the presence of a base. The resulting product is then hydrolyzed to obtain the final product. This method has been reported to yield (this compound)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid with high purity and yield.
Scientific Research Applications
((2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (this compound)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid has been shown to enhance plant growth and improve crop yield.
Properties
IUPAC Name |
(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-6(2)5-8(11(17)18)12-10(16)7-3-4-9(15)14-13-7/h3-4,6,8H,5H2,1-2H3,(H,12,16)(H,14,15)(H,17,18)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDBDYBKLCJGRV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=NNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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